molecular formula C6H5F2NO2S B1591649 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid CAS No. 891487-47-1

4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1591649
CAS No.: 891487-47-1
M. Wt: 193.17 g/mol
InChI Key: QGONKCJMYNMTGB-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid (DMT) is a chemical compound that belongs to the class of thiazole carboxylic acids. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Mimicry of Protein Secondary Structures

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), closely related to 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid, have been utilized as constrained heterocyclic γ-amino acids. These compounds are instrumental in mimicking the secondary structures of proteins, including helices, β-sheets, turns, and β-hairpins. A versatile chemical synthesis pathway has been developed, centered on cross-Claisen condensations, to produce orthogonally protected ATCs. This synthesis protocol is compatible with a wide variety of amino acids, offering a flexible method for introducing diverse lateral chains into γ-amino acids, thereby facilitating the design of protein structure mimics (Mathieu et al., 2015).

Electronic Structure and Spectral Features

The electronic structure and spectral features of 4-methylthiadiazole-5-carboxylic acid, a derivative of thiazole carboxylic acids, have been extensively studied through density functional theory (DFT). The investigations provide insights into the conformers' stability, vibrational analysis, hydrogen bonding, and solvent effects on molecular properties. Such studies are crucial for understanding the fundamental properties of thiazole derivatives and their potential applications in materials science (Singh et al., 2019).

Potential Anti-infective and Anti-inflammatory Agents

Research on 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid derivatives has yielded compounds with potential anti-infective and anti-inflammatory activities. These derivatives, including 4-substituted-1,2,4-triazoline-3-thiones and 2-substituted-1,3,4-thiadiazoles, have demonstrated activity against various bacteria, fungi, yeast species, and viruses. The studies highlight the therapeutic potential of thiazole carboxylic acid derivatives in treating infections and inflammation (Küçükgüzel et al., 2007).

Frustrated Lewis Pair Chemistry

The use of thiazole derivatives in frustrated Lewis pair (FLP) chemistry for dihydrogen activation and organic transformation has been explored. By pairing sterically hindered N-heterocyclic carbenes with boranes, researchers have achieved heterolytic dihydrogen activation, demonstrating the utility of thiazole-based compounds in catalysis and synthetic chemistry (Kronig et al., 2011).

Green Chemistry and Catalysis

4-Thiazolidinone-5-carboxylic acid and its derivatives, which can be synthesized from this compound, have found applications in agriculture, industry, and pharmaceuticals. A green chemistry approach for synthesizing 4-thiazolidinone-5-carboxylic acid using Deep Eutectic Solvent (DES) has been developed. This method emphasizes environmentally friendly protocols, highlighting the role of thiazole derivatives in sustainable chemical processes (Shaikh et al., 2022).

Properties

IUPAC Name

4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S/c1-2-9-3(5(7)8)4(12-2)6(10)11/h5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGONKCJMYNMTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587393
Record name 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891487-47-1
Record name 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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